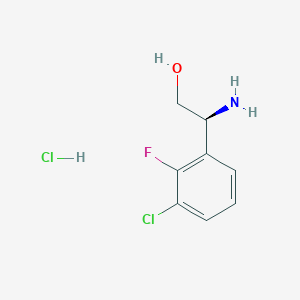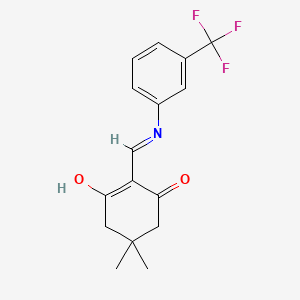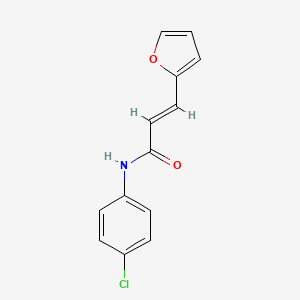
(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide, also known as FCPR, is a synthetic compound that belongs to the category of enamide derivatives. FCPR has been widely studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and anticancer effects.
Mechanism of Action
The mechanism of action of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide involves the inhibition of various signaling pathways involved in inflammation and cancer progression. (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and genes involved in cell proliferation and survival. (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has been shown to exhibit anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and prostaglandins. (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has also been shown to induce apoptosis and inhibit cancer cell proliferation by regulating various signaling pathways involved in cancer progression. Furthermore, (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has been investigated for its potential neuroprotective effects and as a treatment for neuropathic pain.
Advantages and Limitations for Lab Experiments
(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has several advantages for lab experiments, including its high yield and purity, making it a suitable candidate for further pharmacological studies. However, (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
Future research on (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide should focus on its potential therapeutic applications, including its use in the treatment of inflammation, cancer, and neuropathic pain. Further studies should also investigate the optimal dosage and administration of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide, as well as its potential side effects and toxicity. Additionally, future research should investigate the potential use of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide in combination with other drugs for enhanced therapeutic effects.
Synthesis Methods
The synthesis of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide involves the reaction between 4-chlorobenzaldehyde and furan-2-carbaldehyde in the presence of sodium hydroxide and acetic acid. The resulting product is then treated with acetyl chloride and triethylamine to obtain the final compound, (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide. The synthesis of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has been optimized for high yield and purity, making it a suitable candidate for further pharmacological studies.
Scientific Research Applications
(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications. Studies have shown that (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has also been shown to have anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation. Furthermore, (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has been investigated for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.
properties
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCNBKANVRMFQJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


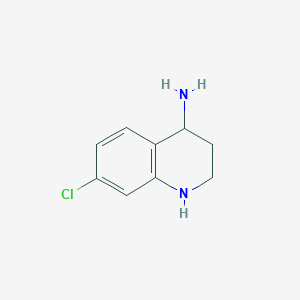
![3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2793199.png)
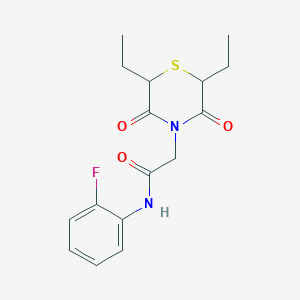
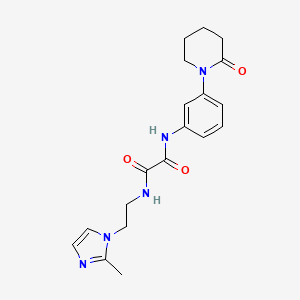
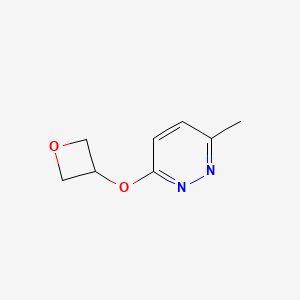
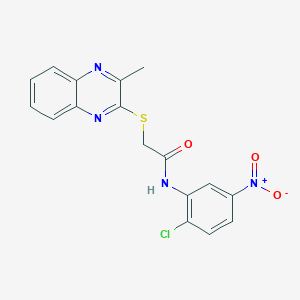

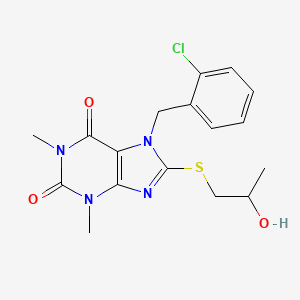
![2-Methoxy-6-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2793208.png)
![8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2793209.png)
![2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B2793211.png)
